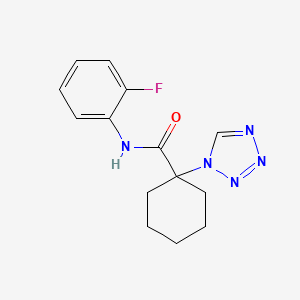![molecular formula C24H32N2O B6047113 N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6047113.png)
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide, also known as MPP+, is a chemical compound that has been extensively studied in the field of neuroscience. MPP+ is a neurotoxin that is commonly used to induce Parkinson's disease in animal models. The compound is also known for its ability to inhibit mitochondrial complex I, which is a crucial enzyme involved in cellular respiration.
Mécanisme D'action
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ is a potent inhibitor of mitochondrial complex I, which is a crucial enzyme involved in cellular respiration. The inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ has been shown to induce Parkinson's disease-like symptoms in animal models, including bradykinesia, rigidity, and tremors. The compound has also been shown to cause dopaminergic neuron death in the substantia nigra, which is a hallmark of Parkinson's disease. Additionally, N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ has been shown to induce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models. This allows researchers to study the mechanisms underlying the disease and to develop potential treatments. However, one limitation of using N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ is its toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+. One area of interest is the development of potential treatments for Parkinson's disease. Researchers are investigating the use of antioxidants and other compounds that can protect against N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+-induced cell death. Another area of interest is the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers are also investigating the use of N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ in the development of new animal models for Parkinson's disease.
Méthodes De Synthèse
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ can be synthesized through a multi-step process involving the reaction of 1-methyl-4-phenylpyridinium (N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+) with butyronitrile. The resulting product is then treated with hydrochloric acid to yield N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide.
Applications De Recherche Scientifique
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ has been extensively studied in the field of neuroscience due to its ability to induce Parkinson's disease-like symptoms in animal models. The compound is commonly used to study the mechanisms underlying the disease and to develop potential treatments. N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ has also been used in studies investigating the role of mitochondrial dysfunction in neurodegenerative diseases.
Propriétés
IUPAC Name |
N-methyl-4-phenyl-N-[1-(2-phenylethyl)piperidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O/c1-25(24(27)16-8-14-21-10-4-2-5-11-21)23-15-9-18-26(20-23)19-17-22-12-6-3-7-13-22/h2-7,10-13,23H,8-9,14-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOBHKOWUKRQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-bromophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6047031.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047035.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B6047036.png)


![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)
![2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6047064.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B6047080.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6047090.png)
![N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6047097.png)
![N-(1-{1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6047105.png)
![5-[(tetrahydro-2-furanylmethoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6047118.png)
![1-(1-cyclopenten-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6047133.png)
![4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6047142.png)